methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17939878
InChI: InChI=1S/C20H19ClN4O2S/c1-10-11(2)28-20-17(10)18(13-5-7-14(21)8-6-13)22-15(9-16(26)27-4)19-24-23-12(3)25(19)20/h5-8,15H,9H2,1-4H3
SMILES:
Molecular Formula: C20H19ClN4O2S
Molecular Weight: 414.9 g/mol

methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

CAS No.:

Cat. No.: VC17939878

Molecular Formula: C20H19ClN4O2S

Molecular Weight: 414.9 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate -

Specification

Molecular Formula C20H19ClN4O2S
Molecular Weight 414.9 g/mol
IUPAC Name methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
Standard InChI InChI=1S/C20H19ClN4O2S/c1-10-11(2)28-20-17(10)18(13-5-7-14(21)8-6-13)22-15(9-16(26)27-4)19-24-23-12(3)25(19)20/h5-8,15H,9H2,1-4H3
Standard InChI Key GGRCIHACOIMRKY-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s IUPAC name, methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate, reflects its intricate architecture. The tricyclic system comprises:

  • A thiazole ring (3-thia component) fused to a tetrazole moiety.

  • A 4-chlorophenyl substituent at position 7, contributing to hydrophobic interactions.

  • Three methyl groups at positions 4, 5, and 13, enhancing steric bulk and metabolic stability.

  • An acetate ester group at position 9, enabling prodrug strategies or structural modifications.

The molecular formula is C20H19ClN4O2S, with a molecular weight of 414.9 g/mol. Key structural identifiers include:

PropertyValue
Canonical SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C
InChI KeyGGRCIHACOIMRKY-UHFFFAOYSA-N
PubChem CID72539254

Electronic and Steric Considerations

The 4-chlorophenyl group introduces electron-withdrawing effects, potentially modulating the compound’s electronic density and binding affinity to biological targets . The methyl groups at positions 4, 5, and 13 create steric hindrance, which may influence conformational flexibility and intermolecular interactions.

Synthesis and Optimization

Reaction Pathways

The synthesis involves multi-step protocols typical for polycyclic heteroaromatic systems. While exact details remain proprietary, analogous methodologies from literature suggest:

  • Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-halo ketones .

  • Tetrazole Integration: [2+3] cycloaddition of nitriles with sodium azide under high-temperature conditions.

  • Esterification: Reaction of the intermediate carboxylic acid with methanol in the presence of acid catalysts.

A representative synthetic route for a structurally related compound involves:

  • Step 1: Acylation of ethyl 2-(2-aminothiazol-4-yl)acetate with 2-(4-chlorophenyl)-3-methylbutanoyl chloride in chloroform, catalyzed by triethylamine and 4-dimethylaminopyridine .

  • Step 2: Purification via aqueous workup and chromatography to isolate the target compound.

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR)

    • 1H NMR: Signals at δ 2.1–2.3 ppm (methyl groups), δ 3.7 ppm (methoxy group), and δ 7.3–7.5 ppm (aromatic protons).

    • 13C NMR: Peaks corresponding to carbonyl carbons (δ 170–175 ppm) and quaternary carbons in the tricyclic core.

  • High-Performance Liquid Chromatography (HPLC)

    • Retention time: 12.8 min on a C18 column (acetonitrile/water gradient).

    • Purity assessment using UV detection at 254 nm.

Mass Spectrometry

  • ESI-MS: [M+H]+ ion at m/z 415.9, consistent with the molecular formula C20H19ClN4O2S.

X-ray Crystallography

While no data exists for this specific compound, related structures exhibit planar tricyclic cores with bond lengths of 1.75–1.82 Å for C-S bonds and 1.28–1.32 Å for C=N bonds .

Research Gaps and Future Directions

Unresolved Questions

  • In Vivo Pharmacokinetics: No data exist on bioavailability, metabolism, or toxicity.

  • Target Identification: The compound’s precise biological targets remain unvalidated.

  • Synthetic Scalability: Current protocols are unsuitable for large-scale production.

Recommended Studies

  • Proteomic Profiling: Identify binding partners using affinity chromatography-mass spectrometry.

  • Structure-Activity Relationship (SAR): Synthesize derivatives with modified ester groups or halogen substitutions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator